Deschloro Indoxacarb-d3

LC-MS/MS Isotope Dilution Internal Standard

Quantifying Deschloro Indoxacarb in complex matrices is challenged by matrix effects and ionization variability. Deschloro Indoxacarb-d3 solves this as a trideuterated internal standard for isotope dilution LC-MS/MS, ensuring accurate impurity profiling. • Enables precise quantitation per SANTE/11312/2021 for Indoxacarb QC batch release. • Corrects for matrix effects in food, environmental, and biological samples. • 98% purity, comprehensive CoA provided, global shipping.

Molecular Formula C₂₂H₁₅D₃F₃N₃O₇
Molecular Weight 496.41
Cat. No. B1155605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloro Indoxacarb-d3
Synonyms(S)-Methyl-d3 2-((Methoxycarbonyl)(4-(trifluoromethoxy)phenyl)carbamoyl)-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
Molecular FormulaC₂₂H₁₅D₃F₃N₃O₇
Molecular Weight496.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deschloro Indoxacarb-d3: Deuterated Internal Standard for Pesticide Residue and Impurity Quantification in LC-MS/MS Analysis


Deschloro Indoxacarb-d3 (C22H15D3F3N3O7, MW 496.41) is a deuterium-labeled internal standard (IS), specifically the trideuterated analog of Deschloro Indoxacarb (MW 493.39) . Its primary role is to facilitate the precise quantitation of Deschloro Indoxacarb, a known impurity of the widely used oxadiazine insecticide Indoxacarb, via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The +3 Da mass shift introduced by the three deuterium atoms allows the mass spectrometer to differentiate the internal standard from the native analyte, which is fundamental for isotope dilution mass spectrometry (IDMS) [2][3].

Why Deschloro Indoxacarb-d3 is Not Interchangeable with Unlabeled Deschloro Indoxacarb in Quantitative LC-MS Workflows


Procurement of the unlabeled compound (Deschloro Indoxacarb) cannot substitute for Deschloro Indoxacarb-d3 as an internal standard due to a fundamental analytical constraint: the mass spectrometer cannot distinguish the IS from the target analyte if they share identical molecular weights [1][2]. This co-elution and spectral overlap preclude the use of isotope dilution strategies, which are essential for correcting matrix effects and ionization variability in complex samples like pesticide residues in food and environmental matrices [3]. The deliberate +3.02 Da mass difference introduced by the three deuterium labels ensures complete mass separation while preserving near-identical chemical and chromatographic properties, enabling accurate and precise quantification where a generic, non-deuterated analog would fail [4].

Quantitative Evidence Differentiating Deschloro Indoxacarb-d3 as an Internal Standard in Pesticide Analysis


Fundamental Mass Discrimination: Deschloro Indoxacarb-d3 vs. Unlabeled Deschloro Indoxacarb

Deschloro Indoxacarb-d3 possesses a molecular weight of 496.41 g/mol, which is +3.02 Da greater than its unlabeled analog, Deschloro Indoxacarb (MW 493.39 g/mol) . In an LC-MS/MS assay, this mass difference is critical as it allows the detector to distinguish and quantify the internal standard and the native analyte as separate entities [1]. Without this isotopic shift, the two compounds would co-elute and generate an indistinguishable, combined signal, making accurate quantification of Deschloro Indoxacarb impossible by internal standard methodology [2].

LC-MS/MS Isotope Dilution Internal Standard

Enhanced Quantification Accuracy via Correction of Matrix-Induced Ion Suppression

The use of deuterated internal standards (SIL-IS) like Deschloro Indoxacarb-d3 is the gold-standard method for correcting matrix effects in LC-ESI-MS/MS [1]. A systematic comparison of deuterated versus non-deuterated IS demonstrated that a deuterated IS (2H7) produced a significantly negative quantitative bias of -38.4% in spiked urine samples compared to a 13C-labeled IS, due to differential ion suppression that was not corrected [1]. In contrast, well-designed deuterated IS that perfectly co-elute with their target analyte can compensate for such variability, leading to more accurate results [2]. For the class of pesticide residue methods (e.g., QuEChERS with LC-MS/MS for indoxacarb), the use of appropriate IS is necessary to achieve recoveries within the acceptable 73.0–99.0% range [3][4].

Matrix Effect Ion Suppression Quantitative Bias

Confidence in Purity Assessment and Trace-Level Quantification in Pesticide Residue Analysis

In pesticide residue analysis, the quantitation of impurities like Deschloro Indoxacarb is a key part of product characterization and regulatory compliance . The unlabeled impurity is present in Indoxacarb formulations, and its accurate measurement is essential [1]. Without a deuterated IS, methods for Indoxacarb residues in complex matrices like medicinal herbs have shown variable recovery rates, ranging from 73.0% to 105.9%, with relative standard deviations (RSD) reaching up to 20% [2]. These variances are primarily due to uncorrected sample preparation losses and matrix-induced ionization effects. The incorporation of Deschloro Indoxacarb-d3 into such workflows provides a reliable reference point to correct for these losses, significantly improving precision and bringing method performance within stringent regulatory guidelines (e.g., SANTE/11312/2021, which requires mean recoveries of 70-120% and RSD ≤ 20%) [3].

Pesticide Residue Analysis QuEChERS Method Validation

Critical Application Scenarios Requiring Deschloro Indoxacarb-d3 for Regulatory and Analytical Workflows


Regulatory-Compliant Purity and Impurity Profiling of Indoxacarb Active Pharmaceutical Ingredient (API)

For manufacturers of Indoxacarb-based pesticides, characterizing and quantifying impurities like Deschloro Indoxacarb is mandatory for product registration and quality control (QC) batch release. Using Deschloro Indoxacarb-d3 as an internal standard provides the necessary analytical rigor to meet regulatory guidelines (e.g., SANTE/11312/2021) [1], ensuring the impurity profile is accurately and precisely determined in API and formulated products .

Development and Validation of High-Precision LC-MS/MS Methods for Pesticide Residue Monitoring in Food and Environmental Matrices

Analytical chemists developing or validating methods for monitoring Indoxacarb residues and its impurities in complex matrices (e.g., fruits, vegetables, medicinal herbs, soil, and water) require a robust internal standard to correct for matrix effects and extraction inefficiencies [2]. Deschloro Indoxacarb-d3 is the specific IS that enables accurate quantification of Deschloro Indoxacarb at trace levels, ensuring data reliability for regulatory monitoring, food safety, and environmental fate studies [3].

Pharmacokinetic and Metabolic Studies Investigating Indoxacarb Transformation in Biological Systems

Researchers studying the metabolism and environmental fate of Indoxacarb need to accurately measure its degradation products and metabolites, including Deschloro Indoxacarb. Employing Deschloro Indoxacarb-d3 as an internal standard in LC-MS/MS assays is essential for generating precise and reproducible quantitative data on the formation, distribution, and persistence of this specific impurity in in vitro and in vivo studies [4][5].

Forensic and Diagnostic Analysis of Pesticide Exposure or Poisoning Events

In forensic toxicology or clinical diagnostics, where a case involves suspected exposure to Indoxacarb, it may be necessary to identify and quantify its characteristic impurities in biological specimens (e.g., urine, blood). Deschloro Indoxacarb-d3 is the requisite internal standard for any laboratory performing a confirmatory LC-MS/MS analysis to measure Deschloro Indoxacarb levels, providing definitive, legally defensible evidence of exposure [6].

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